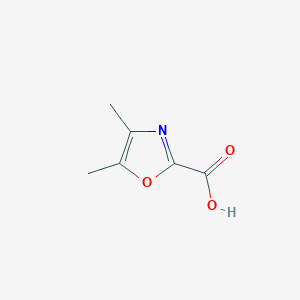

4,5-Dimethyl-oxazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

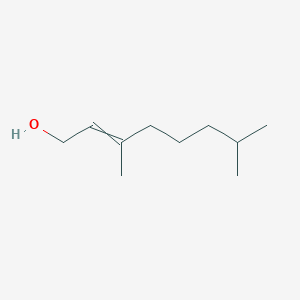

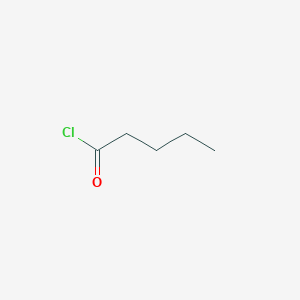

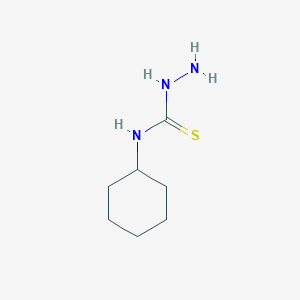

4,5-Dimethyl-oxazole-2-carboxylic acid is a chemical compound with the molecular weight of 141.13 . Its IUPAC name is 4,5-dimethyl-1,3-oxazole-2-carboxylic acid .

Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dimethyl-oxazole-2-carboxylic acid are not detailed in the sources retrieved, oxazole derivatives in general have been found to exhibit a variety of biological actions due to their ability to engage physiologically with many enzymes and receptors through diverse non-covalent bonds .Scientific Research Applications

Antimicrobial Activities

Oxazole derivatives have been found to exhibit antimicrobial activities . For instance, the compound Macrooxazoles A–D, which are oxazole carboxylic acid derivatives, were isolated from the plant pathogenic fungus Phoma macrostoma and evaluated for their antimicrobial activities against a panel of bacteria and fungi . The new compound 3 exhibited weak-to-moderate antimicrobial activity .

Anti-Biofilm Activities

Oxazole derivatives have also been found to interfere with the biofilm formation of Staphylococcus aureus . The new compounds 2 and 3, as well as the known compounds 5 and 6, inhibited 65%, 75%, 79%, and 76% of biofilm at 250 µg/mL, respectively .

Cytotoxic Activities

Some oxazole derivatives have shown cytotoxic activity against tested cancer cell lines . Only the mixture of compounds 2 and 4 (ratio 1:2) showed weak cytotoxic activity with an IC50 of 23 µg/mL .

Synthesis of Isoxazoles

Oxazole derivatives are significant in the field of medicinal chemistry due to their increasing importance . They are often used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Drug Discovery

Oxazole derivatives are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets . These include potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Biological Activities of Oxazole Derivatives

Oxazole derivatives have been extensively studied for their diverse biological activities . These studies have led to the development of a wide range of drugs and therapeutic agents .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are often investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mechanism of Action

Mode of Action

Oxazole derivatives are known to interact with various biological targets, suggesting that this compound may have a similar mode of action .

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways, suggesting that this compound may have similar effects .

properties

IUPAC Name |

4,5-dimethyl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTLPEBBGGPJQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-oxazole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.